Home > Products > Screening Compounds P72763 > Sofosbuvir impurity I
Sofosbuvir impurity I - 2164516-85-0

Sofosbuvir impurity I

Catalog Number: EVT-3061883
CAS Number: 2164516-85-0
Molecular Formula: C21H27FN3O9P
Molecular Weight: 515.431
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sofosbuvir impurity I is classified as a pharmaceutical impurity, which is defined as any substance that is not the intended active pharmaceutical ingredient but may be present in the final product. The presence of impurities like Sofosbuvir impurity I is critical to monitor, as they can influence drug safety and effectiveness. This impurity is identified through various analytical techniques, including chromatography and nuclear magnetic resonance spectroscopy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sofosbuvir impurity I involves a multi-step chemical reaction process. According to a patent detailing its preparation, the method includes six distinct steps:

  1. Intermediate Formation: The process begins with an intermediate compound dissolved in methylbenzene, followed by the addition of an alkali to initiate a reaction.
  2. Acidic Reaction: The resulting product from the first step is treated with methanol and acid to form another intermediate.
  3. Alkaline Treatment: This intermediate is then dissolved in methanol and treated with alkali.
  4. Benzoyl Chloride Addition: The product from step three undergoes further reactions in tetrahydrofuran with benzoyl chloride.
  5. Pyridine and Methylsulfonyl Chloride Addition: Additional reagents are added to facilitate further transformations.
  6. Final Product Isolation: The last step involves dissolving the final intermediate in acetonitrile, adding alkali, and reacting it with benzoyl chloride to yield Sofosbuvir impurity I.

This method ensures high purity levels exceeding 99% and emphasizes environmental considerations alongside operational simplicity .

Molecular Structure Analysis

Structure and Data

For precise structural elucidation, techniques such as nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the identity of the impurity through characteristic peaks corresponding to different hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Sofosbuvir impurity I include various types of reactions such as nucleophilic substitutions, esterifications, and hydrolysis. Each step in the synthesis pathway is designed to build upon previous intermediates while ensuring that unwanted side reactions are minimized.

The reaction conditions—such as temperature, solvent choice (e.g., methanol, tetrahydrofuran), and pH—are critical for optimizing yield and purity. For instance, using triethylamine as a base helps facilitate certain nucleophilic attacks that are essential for forming intermediates .

Mechanism of Action

Process and Data

Sofosbuvir acts by inhibiting the hepatitis C virus's polymerase enzyme, which is crucial for viral replication. While Sofosbuvir impurity I does not have direct pharmacological activity like its parent compound, understanding its formation helps researchers evaluate potential impacts on drug metabolism and efficacy.

The mechanism involves converting Sofosbuvir into its active triphosphate form within hepatocytes, which subsequently leads to chain termination during viral RNA synthesis. This process underscores the importance of controlling impurities that may affect drug bioavailability or efficacy .

Applications

Scientific Uses

Sofosbuvir impurity I serves several important roles in scientific research:

Structural Elucidation and Stereochemical Analysis

Diastereomeric Differentiation from Sofosbuvir: Configurational Isomerism

Sofosbuvir Impurity I (CAS 2164516-85-0), designated pharmacopeially as a critical process-related impurity, exists as a diastereoisomer of the parent API Sofosbuvir. It shares the identical molecular formula (C₂₁H₂₇FN₃O₉P) and atomic connectivity but exhibits distinct spatial configuration at one or more chiral centers within its complex molecular architecture. The molecule contains multiple stereogenic elements, including the C2' fluorinated sugar moiety and the L-alanine ester linkage. While Sofosbuvir possesses the biologically active (2'R,5'S) configuration essential for binding to HCV NS5B polymerase, Impurity I arises from epimerization at a specific stereocenter during synthesis or storage. This configurational inversion fundamentally alters the three-dimensional pharmacophore, rendering it therapeutically inactive against HCV RNA replication while retaining similar physicochemical properties, complicating separation and detection [1] [5].

Table 1: Stereochemical Differentiation of Sofosbuvir and Impurity I

CharacteristicSofosbuvirImpurity IAnalytical Impact
Molecular FormulaC₂₁H₂₇FN₃O₉PC₂₁H₂₇FN₃O₉PIdentical mass; requires chiral separation
Absolute Configuration(2'R,5'S)Diastereomeric (e.g., 2'S)Loss of polymerase inhibition
Specific Optical Rotation+40° to +45° (c=0.5, EtOH)Not reportedPotential marker for quantification
Biological ActivityPotent HCV NS5B inhibitorInactive against HCVCritical quality attribute for rejection
Chromatographic BehaviorReference peakDifferent retention timeChiral HPLC or SFC essential for resolution

Comparative Crystallographic Studies with Sofosbuvir Polymorphs

Sofosbuvir exhibits rich polymorphic behavior, with at least 15 characterized solid forms (e.g., Forms 1, 6, and 7) differing in crystal packing, hydrogen bonding, and thermodynamic stability. Impurity I, however, displays distinct crystallization pathways and lattice energetics. Polarized Raman microscopy has emerged as a powerful tool for differentiating these crystalline phases, particularly in the low-frequency (LF) region (20-200 cm⁻¹), which is highly sensitive to intermolecular vibrations and lattice dynamics. Studies reveal that the depolarization ratios (ρ) derived from linearly polarized Raman spectra (LPRS) provide robust polymorph discrimination markers unavailable via conventional XRD [3] [6].

Form 1 (monoclinic P2₁) exhibits hydrogen-bonded dimers, while Form 6 (orthorhombic P2₁2₁2₁) forms extended chains with alternating molecular orientations. The ester group rotation in Impurity I significantly impacts its crystal packing, favoring conformations incompatible with Sofosbuvir’s stable Form 6 lattice. Computational modeling using Cartesian coordinate tensor transfer (CCT) methodologies corroborates experimental Raman data, showing distinct band shifts near 85 cm⁻¹ and 142 cm⁻¹ attributable to altered phosphoramidate torsional modes in the impurity crystals. Circularly polarized Raman spectroscopy (CPRS) further enhances resolution, with normalized degrees of circularity (DOC) revealing polymorph-specific signatures between -0.2 and +0.4 in critical spectral regions [3].

Table 2: Raman Spectral Signatures of Sofosbuvir Polymorphs vs. Impurity I

Vibrational Mode RegionForm 1 (ρ)Form 6 (ρ)Form 7 (ρ)Impurity I (ρ)Assignment
20-50 cm⁻¹0.120.080.150.21Lattice phonons
80-90 cm⁻¹0.310.250.280.42P=O torsional mode
140-150 cm⁻¹0.180.220.190.35Fluorocyclopentyl ring deformation
620-630 cm⁻¹0.450.380.410.51C-F stretching
1050-1070 cm⁻¹0.290.330.300.47P-OC₆H₅ asymmetric stretch

Properties

CAS Number

2164516-85-0

Product Name

Sofosbuvir impurity I

IUPAC Name

ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C21H27FN3O9P

Molecular Weight

515.431

InChI

InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35-/m0/s1

InChI Key

HRGZELWFPQCNNG-NQVPMCNCSA-N

SMILES

CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.